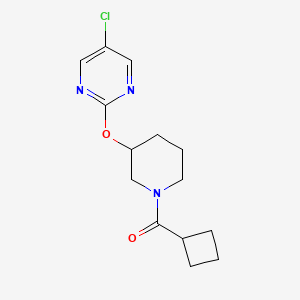
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and energy metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway and the GLP-1 signaling pathway . By stimulating the GPR119 receptor, it enhances insulin secretion from the pancreas and GLP-1 secretion from the gastrointestinal tract . This leads to improved glucose homeostasis and potentially beneficial effects on glycemic control in diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The compound’s action results in enhanced insulin secretion and increased GLP-1 levels . This leads to improved glucose homeostasis, which can help in the management of type 2 diabetes .
生物活性
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone , also known as compound X , has emerged as a significant subject of research due to its potential biological activities, particularly in pharmacology. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H18ClN3O3 , with a molecular weight of approximately 299.75 g/mol . The structure includes:
- Chloropyrimidine moiety : This five-membered ring containing nitrogen is crucial for biological interactions.
- Piperidine ring : A six-membered saturated ring that enhances the compound's affinity for biological targets.
- Cyclobutyl group : This contributes to the compound's stability and bioavailability.
The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, while the piperidine ring enhances specificity. The cyclobutyl group aids in stabilizing the compound within biological systems, which may modulate various biochemical pathways leading to observed biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Effects : Preclinical studies have demonstrated that this compound inhibits tumor growth by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens, including Candida auris, indicating potential antifungal properties .
- Neuroprotective Effects : Some derivatives of piperidine have been noted for their neuroprotective capabilities, suggesting that this compound may also possess such properties .
Case Studies
-
Antitumor Activity :
- In vitro studies showed that this compound effectively induced apoptosis in cancer cells, leading to reduced viability and altered cell cycle dynamics. The mechanism involved downregulation of key proteins associated with cell survival pathways.
- Antifungal Activity :
Data Table: Biological Activities Summary
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-2-6-18(9-12)13(19)10-3-1-4-10/h7-8,10,12H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZJDSHSNVGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














